molecular formula C14H11IO3 B8333134 3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde

3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde

Cat. No.: B8333134
M. Wt: 354.14 g/mol
InChI Key: IMLOGEWSOSQHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde is an organic compound with the molecular formula C14H11IO3. It is a derivative of benzaldehyde, featuring a benzyloxy group at the third position, a hydroxy group at the fourth position, and an iodine atom at the fifth position on the benzene ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde can be achieved through a multi-step process. One common method involves the iodination of 3-benzyloxy-4-hydroxybenzaldehyde. The iodination reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions to introduce the iodine atom at the fifth position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize micro-packed bed reactors to facilitate efficient mixing and heat transfer, thereby optimizing reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

Scientific Research Applications

3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to its ability to disrupt cellular antioxidation systems. This disruption can lead to oxidative stress and cell death in fungal pathogens. The compound targets enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining redox homeostasis in cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyloxy4-hydroxybenzaldehyde
  • 3-Benzyloxy4-hydroxy-5-bromobenzaldehyde
  • 3-Benzyloxy4-hydroxy-5-chlorobenzaldehyde

Uniqueness

3-(Benzyloxy)-4-hydroxy-5-iodobenzaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H11IO3

Molecular Weight

354.14 g/mol

IUPAC Name

4-hydroxy-3-iodo-5-phenylmethoxybenzaldehyde

InChI

InChI=1S/C14H11IO3/c15-12-6-11(8-16)7-13(14(12)17)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2

InChI Key

IMLOGEWSOSQHRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)C=O)I)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-Benzyloxy-4-hydroxy benzaldehyde (15 g, 0.065 mol) and Iodine (17.54 g, 0.13 mol) was added 3.2% NaOH solution (150 ml). The reaction mixture was stirred at 75-80° C. for 8 h. The reaction mixture was cooled to room temperature and concentrated hydrochloric acid was added and the solid was filtered. Then the compound was recrystalized with isopropanol. The solid was filtered and dried to give 3-benzyloxy-4hydroxy-5-Iodo benzaldehyde (18.40 g, 79%). TLC: Ethyl acetate:light petroleum (2:5), Rf=0.4; 1H NMR (CDCl3, 200 MHz): δ 5.20 (s, 2H), 7.23-7.45 (m, 6H), 7.8 (d, J=1.42 Hz, 1H), 9.73 (s,1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
17.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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